molecular formula C7H6N2O2 B13299329 3-Isocyanato-2-methoxypyridine

3-Isocyanato-2-methoxypyridine

Cat. No.: B13299329
M. Wt: 150.13 g/mol
InChI Key: MYTOJFRBRJWLAD-UHFFFAOYSA-N
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Description

3-Isocyanato-2-methoxypyridine: is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol It is a derivative of pyridine, featuring an isocyanate group at the third position and a methoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methoxypyridine typically involves the reaction of 3-amino-2-methoxypyridine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Solvents: Dichloromethane, toluene, and other inert solvents are commonly used.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2-methoxypyridine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The methoxy group on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Properties

IUPAC Name

3-isocyanato-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-6(9-5-10)3-2-4-8-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTOJFRBRJWLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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